molecular formula C14H15BrClN3OS B2403717 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185177-44-9

4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2403717
CAS No.: 1185177-44-9
M. Wt: 388.71
InChI Key: DIQALHWQWNUITF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the sources I found. A related compound, “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Condensed 4-Aminothiazole Derivatives : Utilizing α-bromolactam and thioamide, researchers successfully synthesized cyclic 4-aminothiazole derivatives, indicating a method for constructing 4-aminothiazole-containing compounds, potentially including 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (Uchikawa & Aono, 1994).

  • Microwave-Assisted Synthesis of Isothiazolopyridine Derivatives : Isothiazolopyridines, including structures similar to the target compound, have been synthesized using both traditional and modern microwave techniques, providing a versatile method for the synthesis of such compounds (Youssef, Azab, & Youssef, 2012).

  • Synthesis of Pyridin-2(1H)-one Derivatives : This research outlines the synthesis of various pyridin-2(1H)-one derivatives, which may share chemical similarities with the target compound, demonstrating its potential in chemical synthesis (Shatsauskas et al., 2017).

Biological and Pharmacological Applications

  • Non-amidine Factor Xa Inhibitor Research : The structure 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a part of the target compound, was explored as a binding element in factor Xa inhibitors, suggesting its potential in anticoagulant development (Haginoya et al., 2004).

  • Synthesis of Heterocyclic Carboxamides : Studies on heterocyclic carboxamides, similar in structure to the target compound, have shown potential in antipsychotic medication development, indicating a possible application area (Norman et al., 1996).

  • Muscarinic Receptor Pharmacology : Research involving derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol, structurally related to the target compound, was conducted to determine their affinity for muscarinic receptors, suggesting potential applications in neuropharmacology (Pedersen et al., 1999).

  • Anticonvulsant Activity : Isothiazolopyridine derivatives, related to the target compound, have been investigated for anticonvulsant properties, hinting at its utility in neurological disorder treatments (Paronikyan et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the sources I found .

Future Directions

The future directions or potential applications of this compound are not mentioned in the sources I found .

Properties

IUPAC Name

4-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS.ClH/c1-18-7-6-11-12(8-18)20-14(16-11)17-13(19)9-2-4-10(15)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQALHWQWNUITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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